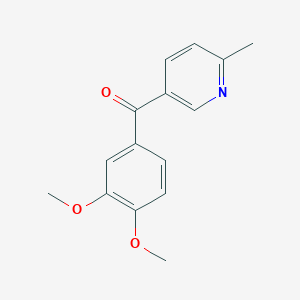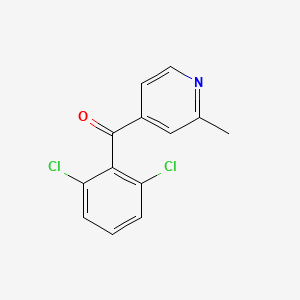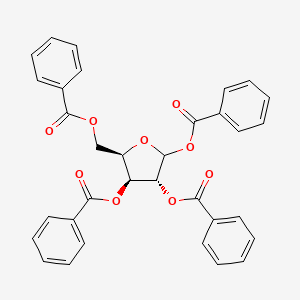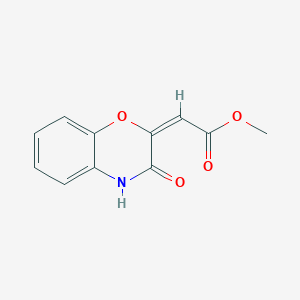![molecular formula C12H16ClNO2 B1453242 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide CAS No. 1179271-04-5](/img/structure/B1453242.png)
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide
Descripción general
Descripción
2-Chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide, also known as 2C-NMEA, is an organic compound used in scientific research. It is an analogue of the neurotransmitter dopamine and is a member of the phenethylamine family of compounds. It has been studied for its potential therapeutic effects, including its ability to modulate the release of dopamine in the brain.
Aplicaciones Científicas De Investigación
Apoptosis Induction in Cancer Therapy
This compound has been identified as a potent inducer of apoptosis with high in vivo activity . Apoptosis, or programmed cell death, is a crucial process in cancer treatment, as it helps to eliminate cancer cells without affecting the surrounding healthy tissue. The compound’s ability to induce apoptosis makes it a valuable candidate for developing new cancer therapies.
Antifungal Applications
In the realm of antifungal research, derivatives of this compound have been synthesized and evaluated for their efficacy . These studies are particularly important as fungal infections are a significant threat to public health, especially in immunocompromised patients. The development of new antifungal agents is critical due to the rising resistance to current treatments.
Aza-Michael Addition Reaction
The compound is used to functionalize pyrazolylvinyl ketones via the Aza-Michael addition reaction . This reaction is a powerful tool in organic synthesis, allowing for the construction of complex molecules with high precision. It’s widely used in the synthesis of pharmaceuticals and agrochemicals.
Selective Deacylation
Research has shown that this compound can be used for the selective deacylation of N-acyl aromatic amines . This process is valuable in organic chemistry for the preparation of aromatic amine hydrochlorides, which are key intermediates in various synthetic pathways.
Intermediate for Organic Synthesis
As an intermediate in organic synthesis, this compound plays a role in the synthesis of various pharmaceuticals . Its versatility in chemical reactions makes it a valuable building block for developing new drugs and other chemical entities.
Computational Studies for Drug Development
Computational studies have utilized this compound to understand its interactions with biological targets . Molecular docking studies, for example, help predict how the compound binds to enzymes or receptors, which is crucial for designing drugs with high specificity and efficacy.
Propiedades
IUPAC Name |
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(14(2)12(15)8-13)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPUQTZECOTDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B1453176.png)
![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1453177.png)



